molecular formula C9H8BrCl B12076039 2-Allyl-1-bromo-4-chlorobenzene

2-Allyl-1-bromo-4-chlorobenzene

Cat. No.: B12076039
M. Wt: 231.51 g/mol
InChI Key: PHHNLRQJJUJWRK-UHFFFAOYSA-N
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Description

2-Allyl-1-bromo-4-chlorobenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with an allyl group, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-bromo-4-chlorobenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is first substituted with an allyl group through a Friedel-Crafts alkylation reaction. Subsequently, the bromine and chlorine atoms are introduced via halogenation reactions using reagents such as bromine and chlorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in reactors where the benzene derivative is treated with bromine and chlorine in the presence of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-bromo-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

Scientific Research Applications

2-Allyl-1-bromo-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyl-1-bromo-4-chlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of the allyl group can also influence the reactivity of the compound by stabilizing intermediates through resonance effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Allyl-1-bromo-4-chlorobenzene is unique due to the presence of the allyl group, which imparts distinct reactivity and stability compared to other bromochlorobenzene derivatives. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-4-chloro-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-2-3-7-6-8(11)4-5-9(7)10/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHNLRQJJUJWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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